![molecular formula C12H16ClIN2O2 B134232 4-Morpholineacetamide, N-(2-iodophenyl)-, monohydrochloride CAS No. 143579-18-4](/img/structure/B134232.png)
4-Morpholineacetamide, N-(2-iodophenyl)-, monohydrochloride
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Overview
Description
4-Morpholineacetamide, N-(2-iodophenyl)-, monohydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a derivative of morpholine and is commonly used in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 4-Morpholineacetamide, N-(2-iodophenyl)-, monohydrochloride is not well understood. However, it is believed to act as a competitive inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes play a critical role in the breakdown of acetylcholine, a neurotransmitter that is involved in various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Morpholineacetamide, N-(2-iodophenyl)-, monohydrochloride are not well documented. However, it is believed to have an impact on the cholinergic system, which is involved in various physiological processes, including cognition, memory, and muscle movement.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Morpholineacetamide, N-(2-iodophenyl)-, monohydrochloride in lab experiments is its high purity and stability. The compound is also readily available and relatively inexpensive. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-Morpholineacetamide, N-(2-iodophenyl)-, monohydrochloride. One possible direction is to investigate its potential as a therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a radioligand for PET imaging studies. Additionally, further research is needed to understand its mechanism of action and its impact on the cholinergic system.
Synthesis Methods
The synthesis of 4-Morpholineacetamide, N-(2-iodophenyl)-, monohydrochloride involves the reaction between 2-iodoaniline and morpholine-4-carboxylic acid. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified by recrystallization to obtain the pure form of the compound.
Scientific Research Applications
4-Morpholineacetamide, N-(2-iodophenyl)-, monohydrochloride has several applications in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. The compound is also used as a radioligand in positron emission tomography (PET) imaging studies.
properties
CAS RN |
143579-18-4 |
---|---|
Product Name |
4-Morpholineacetamide, N-(2-iodophenyl)-, monohydrochloride |
Molecular Formula |
C12H16ClIN2O2 |
Molecular Weight |
382.62 g/mol |
IUPAC Name |
N-(2-iodophenyl)-2-morpholin-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C12H15IN2O2.ClH/c13-10-3-1-2-4-11(10)14-12(16)9-15-5-7-17-8-6-15;/h1-4H,5-9H2,(H,14,16);1H |
InChI Key |
GNCFZNOVCIAMQU-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)NC2=CC=CC=C2I.Cl |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=CC=C2I.Cl |
Other CAS RN |
143579-18-4 |
synonyms |
N-(2-iodophenyl)-2-morpholin-4-yl-acetamide hydrochloride |
Origin of Product |
United States |
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